![molecular formula C14H14O3 B2829233 methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate CAS No. 575469-33-9](/img/structure/B2829233.png)
methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C14H14O3 and its molecular weight is 230.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Transformations
Research has shown that certain α,β-unsaturated carbonyl compounds, similar in structure to methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate, undergo photochemical transformations to form different types of vinylcyclopropanes. These transformations indicate the compound's potential use in synthetic organic chemistry, particularly in creating complex molecular structures through photochemistry (Baeckström, 1978).
Lewis Acid-Catalyzed Reactions
The compound and its derivatives have been used in Lewis acid-catalyzed cycloaddition reactions with alkenes. These reactions exhibit high regio- and stereoselectivities, leading to the formation of substituted pyrans. Such studies highlight its utility in constructing cyclic structures with potential applications in material science and as intermediates in organic synthesis (Sera et al., 1994).
Atom-Transfer Radical Cyclizations
This compound has been investigated in atom-transfer radical cyclization reactions. These reactions provide a route to synthesizing compounds with carbonyl or exo-methylene functionality, demonstrating the compound's versatility in accessing a wide range of structurally diverse molecules (Flynn et al., 1992).
Synthesis of Heterocyclic Systems
Derivatives of the compound have been utilized in the synthesis of heterocyclic systems, such as 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones. This demonstrates the compound's applicability in heterocyclic chemistry, providing valuable intermediates for pharmaceutical and agrochemical research (Selič et al., 1997).
Crystal Structure Analysis
The crystal structure of certain derivatives has been analyzed, shedding light on the molecular and electronic structure, which can be crucial for designing materials with specific properties. Such studies contribute to our understanding of structure-property relationships in materials science (Moser et al., 2005).
Properties
IUPAC Name |
methyl (E)-3-[4-(cyclopropanecarbonyl)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c1-17-13(15)9-4-10-2-5-11(6-3-10)14(16)12-7-8-12/h2-6,9,12H,7-8H2,1H3/b9-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRONYUUWYHVFHY-RUDMXATFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
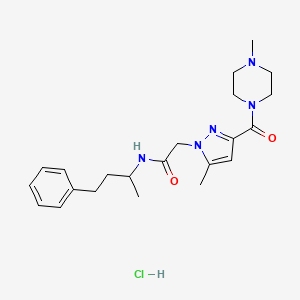
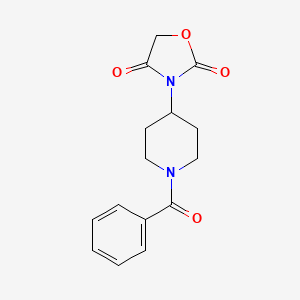

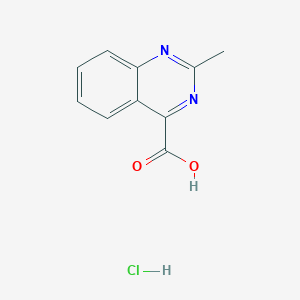
![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)
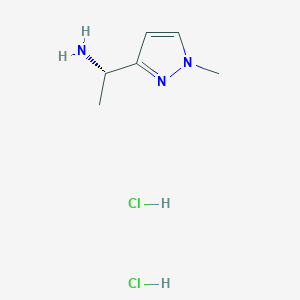
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)
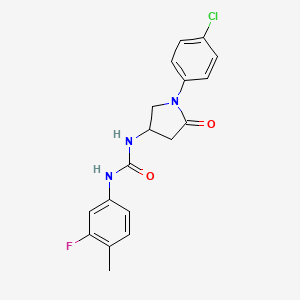
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(2,2,2-trifluoroethoxy)phenyl]amino}acetamide](/img/structure/B2829165.png)
![4-ethyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2829166.png)
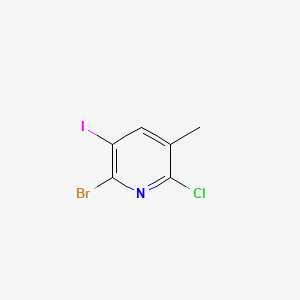

![5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2829170.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)
